molecular formula C18H26N5O14P B3030403 Uricase CAS No. 9002-12-4

Uricase

Cat. No. B3030403
CAS RN: 9002-12-4
M. Wt: 567.4 g/mol
InChI Key: VPXDHZMLJOJKOX-UHFFFAOYSA-N
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Patent
US05246836

Procedure details

To each of the mixtures was added a reagent prepared by dissolving 1 μmol 4-aminoantipyrine and 2 units of uricase in 1.5 ml of 0.1M phosphate buffer (pH 6.5). After the resulting mixtures were maintained in a thermostat at 37° C. for about 5 minutes, the absorbance was measured at a wavelength of 555 nm with a spectrophotometer (Model 228, manufactured by Hitachi, Ltd.) using purified water as a control. The results obtained are shown in Table 3.
Quantity
1 μmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1N(C)[N:6](C2C=CC=CC=2)[C:4](=[O:5])C=1N.C1C(=O)NC(=O)N(C2OC(COP(OC3C(O)C([N:41]4[C:47](=[O:48])[NH:46][C:44](=[O:45])[CH:43]=[CH:42]4)OC3CO)(O)=O)C(O)C2O)C=1.[NH3:53]>P([O-])([O-])([O-])=O>[NH:46]1[C:44](=[O:45])[C:43]2[NH:6][C:4](=[O:5])[NH:53][C:42]=2[NH:41][C:47]1=[O:48] |f:1.2|

Inputs

Step One
Name
Quantity
1 μmol
Type
reactant
Smiles
CC1=C(C(=O)N(N1C)C=2C=CC=CC2)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O.N
Name
Quantity
1.5 mL
Type
solvent
Smiles
P(=O)([O-])([O-])[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
37 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To each of the mixtures was added a reagent
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
using purified water as a control
CUSTOM
Type
CUSTOM
Details
The results obtained

Outcomes

Product
Name
Type
Smiles
N1C(=O)NC=2NC(=O)NC2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.